

4-(4-Bromopyrimidin-2-yl)morpholine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Bromopyrimidin-2-yl)morpholine

Cat. No.: B1371974

[Get Quote](#)

An In-depth Technical Guide to **4-(4-Bromopyrimidin-2-yl)morpholine**

Executive Summary

4-(4-Bromopyrimidin-2-yl)morpholine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, combining a reactive bromopyrimidine core with a versatile morpholine moiety, makes it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications. The bromine atom at the C4 position of the pyrimidine ring is particularly susceptible to nucleophilic substitution, providing a key handle for molecular elaboration. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications, grounded in authoritative scientific data.

Compound Identification and Properties

Precise identification is critical for researchers. The fundamental properties of **4-(4-Bromopyrimidin-2-yl)morpholine** are summarized below.

Key Identifiers

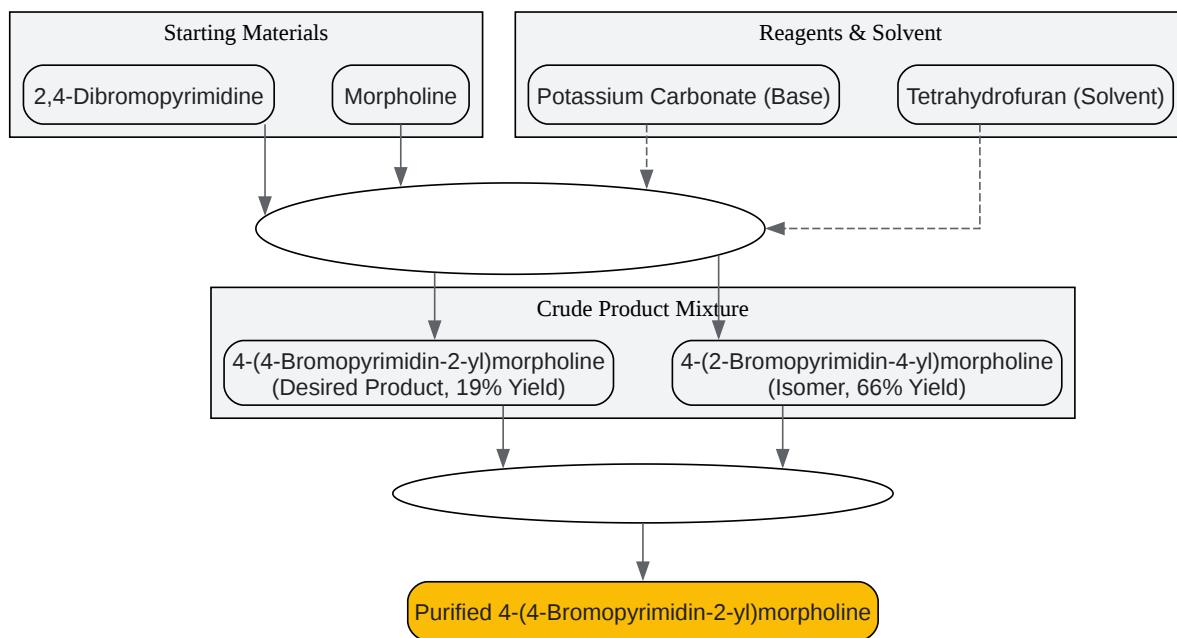
Identifier	Value	Reference
Chemical Name	4-(4-Bromopyrimidin-2-yl)morpholine	[1]
CAS Number	663194-10-3	[1]
Molecular Formula	C ₈ H ₁₀ BrN ₃ O	[1]
Molecular Weight	244.09 g/mol	[1]

Physicochemical Properties

The following table lists key physicochemical properties, which are essential for experimental design, including solvent selection and reaction condition optimization.

Property	Value	Reference
Appearance	White solid	[1]
Boiling Point	382.8 ± 52.0 °C (Predicted)	[1]
Density	1.570 ± 0.06 g/cm ³ (Predicted)	[1]

Synthesis and Mechanism


The synthesis of **4-(4-Bromopyrimidin-2-yl)morpholine** is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The choice of starting materials and reaction conditions is critical for achieving regioselectivity and a good yield.

Causality of Experimental Design

The primary precursor, 2,4-dibromopyrimidine, possesses two bromine atoms at positions with different reactivities. The C2 position is generally more electron-deficient than the C4 position, but steric hindrance and reaction kinetics can influence the site of substitution. The use of a base like potassium carbonate is essential to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction, driving the equilibrium towards the products. The reaction solvent, tetrahydrofuran (THF), is chosen for its ability to dissolve the reactants and its appropriate boiling point for room temperature reactions.

The reaction yields two isomeric products, highlighting the competitive nature of the substitution at the C2 and C4 positions. The desired product, **4-(4-bromopyrimidin-2-yl)morpholine** (Product A), and the isomeric byproduct, 4-(2-bromopyrimidin-4-yl)morpholine (Product B), must be separated via chromatography.^[1] The formation of these two products underscores the importance of purification in obtaining the desired isomer for subsequent research.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-(4-Bromopyrimidin-2-yl)morpholine**.

Detailed Experimental Protocol

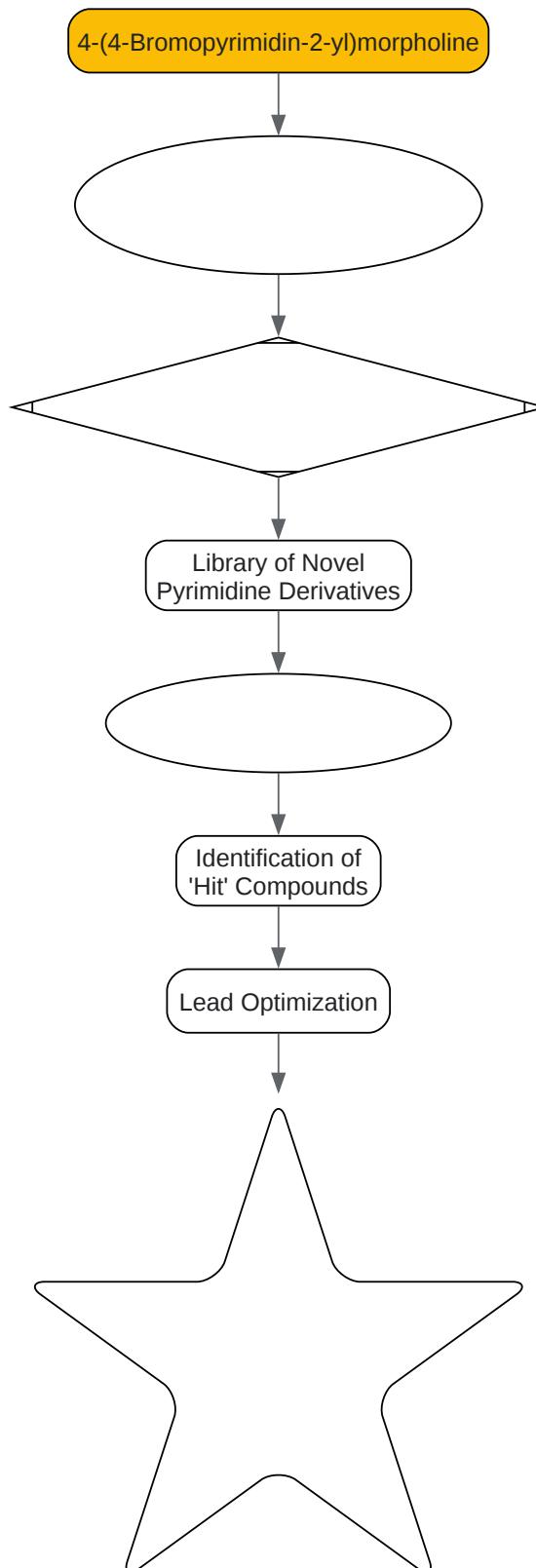
This protocol is adapted from established synthetic methods.[\[1\]](#)

- Reaction Setup: To a solution of 2,4-dibromopyrimidine (438.4 mg, 1.84 mmol) in tetrahydrofuran (10 mL), add potassium carbonate (1.27 g, 9.21 mmol).
- Initial Stirring: Stir the resulting mixture at room temperature for 5 minutes to ensure homogeneity.
- Nucleophile Addition: Add morpholine (174.8 μ L, 2.03 mmol) dropwise to the reaction mixture.
- Reaction: Continue to stir the mixture at room temperature for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Upon completion, filter the mixture to remove the solid potassium salts. Collect the filtrate.
- Concentration: Remove the solvent (THF) from the filtrate by concentration under reduced pressure (rotary evaporation).
- Purification: Purify the crude residue by silica gel column chromatography using a hexane and ethyl acetate eluent system to separate the desired product from its isomer. The process yields the title compound as a white solid (19% yield).[\[1\]](#)

Analytical Characterization

Validation of the compound's identity and purity is achieved through standard analytical techniques.

Technique	Data	Reference
^1H NMR (500 MHz, CDCl_3)	δ ppm 3.74-3.77 (m, 4H), 3.79-3.83 (m, 4H), 6.70 (d, J = 4.88 Hz, 1H), 8.05 (d, J = 4.88 Hz, 1H)	[1]
LCMS	m/z found 246.0, $[\text{M} + \text{H}]^+$	[1]


The ^1H NMR spectrum confirms the presence of the morpholine protons (multiplets around 3.7-3.8 ppm) and the two distinct pyrimidine protons (doublets at 6.70 and 8.05 ppm). The LCMS data confirms the molecular weight of the protonated molecule.

Applications in Research and Drug Development

The utility of **4-(4-Bromopyrimidin-2-yl)morpholine** stems from the chemical properties of its constituent parts.

- **Morpholine Moiety:** The morpholine ring is a "privileged" structure in medicinal chemistry.[2] It is frequently incorporated into drug candidates to improve physicochemical properties such as aqueous solubility, metabolic stability, and overall pharmacokinetic profile.[2] Its presence can lead to enhanced biological activity.
- **Bromopyrimidine Core:** The 4-bromopyrimidine scaffold serves as a versatile electrophilic partner in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or further nucleophilic substitutions. The 4-halo substituent on a pyrimidine ring is known to be prone to displacement by various nucleophiles, particularly amines.[3] This reactivity allows for the straightforward introduction of diverse functional groups, enabling the rapid generation of compound libraries for screening and lead optimization.

Logical Application Workflow

[Click to download full resolution via product page](#)

Caption: Role as a building block in a drug discovery pipeline.

Conclusion

4-(4-Bromopyrimidin-2-yl)morpholine is a well-defined chemical entity with the molecular formula C₈H₁₀BrN₃O and a molecular weight of 244.09 g/mol .^[1] Its synthesis, while requiring careful purification to isolate from its isomer, is straightforward. The compound's true value lies in its strategic combination of a stable, pharmacokinetically favorable morpholine group and a reactive bromopyrimidine core, making it an indispensable tool for medicinal chemists aiming to develop next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(4-BROMOPYRIMIDIN-2-YL)MORPHOLINE CAS#: 663194-10-3 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- To cite this document: BenchChem. [4-(4-Bromopyrimidin-2-yl)morpholine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1371974#4-4-bromopyrimidin-2-yl-morpholine-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com